4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
Overview
Description
4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is an organic compound notable for its unique structure, which combines multiple functional groups, including an amide, a morpholine, and a thiazolopyridazine ring system. This compound has garnered attention due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide involves several steps:
Formation of Thiazolopyridazine Core: : This is typically achieved through a condensation reaction between a pyridazine derivative and a thiazole precursor.
Addition of Phenyl Group:
Attachment of Morpholino Group: : The morpholino group is incorporated through nucleophilic substitution reactions.
Formation of Amide Bond: : Finally, the acetamido and benzamide groups are introduced via standard amidation reactions, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production may involve scale-up of the laboratory synthesis routes with optimization for yield and purity. Common strategies include:
Batch Processing: : Using large-scale reactors to perform sequential synthesis steps.
Continuous Flow Synthesis: : This method can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions, such as catalytic hydrogenation, can modify certain functional groups within the molecule.
Substitution: : Various nucleophilic or electrophilic substitution reactions can alter the morpholino or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with a palladium or platinum catalyst.
Substitution Reagents: : Halides, nucleophiles like amines or alcohols.
Major Products
The products formed depend on the reaction type; common products include oxidized derivatives, reduced forms, or substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
The compound is used as a reagent in organic synthesis for creating complex molecules and as a catalyst in certain reactions.
Biology
It serves as a molecular probe in biological assays to study enzyme interactions and cell signaling pathways.
Medicine
Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific biological targets.
Industry
Used in the development of new materials with unique properties, such as advanced polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or modifying their activity.
Pathways Involved: : Interaction with cellular signaling pathways, such as kinase or phosphatase pathways, influencing cell growth, division, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-morpholino-4-oxo-5-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoic acid: : Similar structure but different functional groups.
3-(2-(2-morpholino-4-oxo-6-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide: : Structural isomer with variations in the phenyl group position.
Uniqueness
Compared to these similar compounds, 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide offers unique properties in terms of its biological activity and stability, making it a valuable compound in various research and industrial applications.
What’s next—shall we dive deeper into any particular section?
Properties
IUPAC Name |
4-[[2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c25-22(32)16-6-8-17(9-7-16)26-18(31)14-30-23(33)20-21(19(28-30)15-4-2-1-3-5-15)35-24(27-20)29-10-12-34-13-11-29/h1-9H,10-14H2,(H2,25,32)(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBSIVPKDIQVNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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